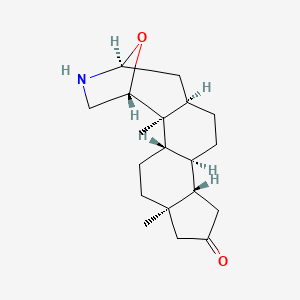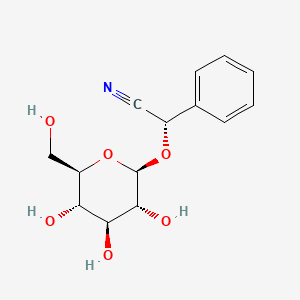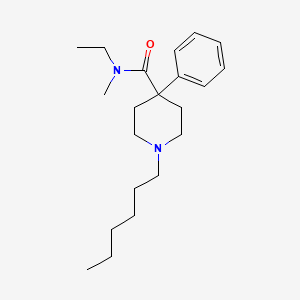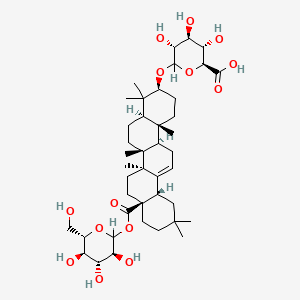
SBI-115
科学研究应用
SBI-115具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究TGR5在各种化学过程中的作用。
生物学: this compound用于生物学研究,以研究TGR5在细胞过程(包括细胞增殖和凋亡)中的功能。
医药: 该化合物正在探索其在治疗多囊肝病和其他与TGR5活性相关的疾病方面的潜在治疗应用。
作用机制
SBI-115通过拮抗TGR5发挥作用,TGR5是一种参与各种代谢和细胞过程的受体。通过抑制TGR5,this compound减少了胆管细胞的增殖,并降低了环磷酸腺苷(cAMP)的水平,这些对于肝囊肿形成至关重要。 这种抑制导致多囊肝病中肝囊肿的形成和进展减少 .
生化分析
Biochemical Properties
SBI-115 plays a crucial role in biochemical reactions by inhibiting the activity of GPBAR1 (TGR5). This receptor is involved in various physiological processes, including bile acid signaling, glucose metabolism, and energy homeostasis . This compound interacts with GPBAR1 by binding to the receptor and preventing its activation by bile acids. This interaction inhibits the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cyclic adenosine monophosphate (cAMP) levels . By inhibiting GPBAR1, this compound can modulate the proliferation of cholangiocytes, which are the epithelial cells lining the bile ducts .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cholangiocytes, this compound inhibits cell proliferation and reduces the growth of cysts, which are characteristic of polycystic liver diseases . This compound influences cell function by modulating cell signaling pathways, particularly those involving cAMP. By inhibiting the GPBAR1 receptor, this compound reduces the cAMP-mediated signaling that promotes cell proliferation . Additionally, this compound has been observed to impact gene expression and cellular metabolism, further contributing to its effects on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GPBAR1 receptor. This compound binds to the receptor and acts as an antagonist, preventing the activation of GPBAR1 by bile acids . This inhibition blocks the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cAMP levels. By inhibiting these pathways, this compound reduces cell proliferation and cyst growth in cholangiocytes . Additionally, this compound may influence gene expression by modulating the activity of transcription factors that are regulated by cAMP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can inhibit cell proliferation and cyst growth in cholangiocytes over a period of 24 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to more significant inhibition of cell proliferation and cyst growth in cholangiocytes . At very high doses, this compound may also exhibit toxic or adverse effects, which need to be carefully monitored in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to bile acid signaling and glucose metabolism. By inhibiting the GPBAR1 receptor, this compound can modulate the activity of enzymes and cofactors involved in these pathways . This inhibition can affect metabolic flux and alter the levels of metabolites, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is likely transported into cells via specific transporters or binding proteins that facilitate its uptake . Once inside the cells, this compound can interact with the GPBAR1 receptor and exert its inhibitory effects . The localization and accumulation of this compound within specific tissues and cellular compartments can influence its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to these specific sites can enhance its interaction with the GPBAR1 receptor and improve its inhibitory effects .
准备方法
SBI-115的合成涉及多个步骤,从制备核心嘧啶结构开始。合成路线通常包括以下步骤:
嘧啶核的形成: 嘧啶核是通过一系列涉及适当起始材料的缩合反应合成的。
氯化: 然后对嘧啶核进行氯化,在所需位置引入氯原子。
磺酰化: 对氯化嘧啶进行磺酰化以引入乙基磺酰基。
化学反应分析
SBI-115经历了几种类型的化学反应,包括:
氧化: this compound可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 该化合物可以被还原以去除磺酰基,从而导致不同的还原产物。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
SBI-115与其他TGR5拮抗剂相比具有独特性,因为它具有高效力和特异性。类似化合物包括:
TC-G 1005: 一种有效的和选择性的TGR5激动剂。
INT-767: 法尼醇X受体(FXR)和TGR5的双重激动剂。
脱氧胆酸钠: 可以激活TGR5的内源性代谢物。
熊去氧胆酸钠: 具有TGR5激动剂活性的天然胆汁酸 .
This compound因其对TGR5的特异性拮抗活性而脱颖而出,使其成为研究和潜在治疗应用中宝贵的工具。
属性
IUPAC Name |
(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXOPBVXVPPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SBI-115 and what is its primary target in biological systems?
A1: this compound (m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate) is a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5) [, ]. TGR5 is a cell surface receptor activated by bile acids, and its activation triggers various downstream signaling pathways involved in inflammation, lipid metabolism, and cell proliferation [, , , ].
Q2: How does this compound interact with TGR5 and what are the downstream consequences of this interaction?
A2: this compound binds to TGR5 and blocks its activation by bile acids []. This inhibition prevents the activation of downstream signaling pathways typically triggered by TGR5, such as the cyclic adenosine monophosphate (cAMP)/Gαs signaling pathway []. Consequently, this compound can counteract the effects of TGR5 activation, such as increased cell proliferation and cyst growth [].
Q3: What are the potential therapeutic applications of this compound based on the current research?
A3: Research suggests that this compound could potentially treat conditions where TGR5 activation is implicated in disease progression. For instance, studies show that this compound reduces hepatic cystogenesis in rodent models of polycystic liver disease by inhibiting TGR5-mediated cAMP production and cell proliferation []. Additionally, this compound was found to reverse the protective effects of Bifidobacterium pseudocatenulatum against rheumatoid arthritis in a mouse model, suggesting its potential role in modulating the gut-joint axis and immune response in this context [].
Q4: What is the impact of this compound on lipid metabolism in the context of fatty liver disease?
A4: Research on pearl gentian grouper hepatocytes indicates that this compound, by inhibiting TGR5, can elevate intracellular triglyceride (TG) levels []. This effect is linked to the downregulation of phosphorylated peroxisome proliferator-activated receptor alpha (P-PPARA) expression, a key regulator of lipid metabolism []. These findings suggest that while TGR5 activation might have beneficial effects on lipid metabolism, blocking it with this compound could potentially exacerbate lipid accumulation in fatty liver disease.
Q5: What are the limitations of the current research on this compound?
A5: Most research on this compound utilizes in vitro cell models and animal studies. While these studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications, further research, including clinical trials, is crucial to determine its efficacy and safety profile in humans. Additionally, investigating the long-term effects of this compound and its potential impact on other physiological processes is essential.
Q6: What are the future directions for research on this compound?
A6: Future research should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)



![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)



